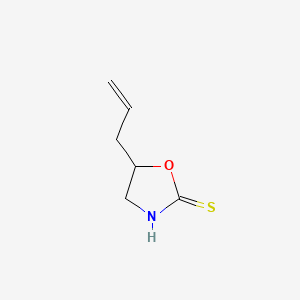

(-)-5-(2-Propenyl)-2-oxazolidinethione

描述

Structure

3D Structure

属性

CAS 编号 |

68831-68-5 |

|---|---|

分子式 |

C6H9NOS |

分子量 |

143.21 g/mol |

IUPAC 名称 |

5-prop-2-enyl-1,3-oxazolidine-2-thione |

InChI |

InChI=1S/C6H9NOS/c1-2-3-5-4-7-6(9)8-5/h2,5H,1,3-4H2,(H,7,9) |

InChI 键 |

QEKDLBSHZCJKRO-UHFFFAOYSA-N |

规范 SMILES |

C=CCC1CNC(=S)O1 |

熔点 |

60 - 61 °C |

物理描述 |

Solid |

产品来源 |

United States |

Nomenclature and Stereochemical Considerations of 5 2 Propenyl 2 Oxazolidinethione

Systematic Chemical Nomenclature and Common Alias (Goitrin)

The compound is most widely recognized by its common name, Goitrin. However, for scientific precision, systematic nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) is essential. The preferred IUPAC name for this compound is 5-Ethenyl-1,3-oxazolidine-2-thione . wikipedia.org Other systematic names are also used in literature, reflecting the same core structure.

| Name Type | Name |

| Common Alias | Goitrin |

| Preferred IUPAC Name | 5-Ethenyl-1,3-oxazolidine-2-thione wikipedia.org |

| Other Systematic Name | 5-Vinyl-1,3-oxazolidine-2-thione wikipedia.orglktlabs.com |

| Chemical Name | 5-ethenyl-2-oxazolidinethione lktlabs.com |

Goitrin is classified as a derivative of oxazolidine (B1195125) and as a cyclic thiocarbamate. wikipedia.org It is formed from the hydrolysis of a precursor glucosinolate known as progoitrin (B1231004). wikipedia.org

Enantiomeric Forms: (R)-Goitrin and (S)-Goitrin (Epigoitrin)

The presence of a chiral center at the fifth carbon position of the oxazolidine ring means that Goitrin exists as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. wikipedia.org The two enantiomeric forms of this compound are (R)-Goitrin and (S)-Goitrin.

The naturally occurring form, specified as (-)-Goitrin, is the (S)-enantiomer. axonmedchem.com Its counterpart, the (R)-enantiomer, is commonly referred to as Epigoitrin. nih.gov The racemic mixture, containing equal amounts of both enantiomers, is denoted as (±)-Goitrin or DL-Goitrin. lktlabs.comnist.gov

| Property | (S)-Goitrin | (R)-Goitrin |

| Common Name | Goitrin axonmedchem.com | Epigoitrin nih.gov |

| Systematic Name | (5S)-5-ethenyl-1,3-oxazolidine-2-thione | (5R)-5-ethenyl-1,3-oxazolidine-2-thione nih.gov |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |

| Natural Occurrence | The primary natural form | Found in some plants, like Isatis indigotica nih.gov |

Implications of Stereochemistry in Biological Activity Research

The distinct three-dimensional arrangement of atoms in (R)-Goitrin and (S)-Goitrin leads to significant differences in their biological activities. This is a common principle in pharmacology and toxicology, as biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

Research has revealed a curious divergence in the primary biological effects of the two enantiomers. lktlabs.com

(S)-Goitrin (Goitrin): This enantiomer is primarily known for its antithyroid properties. lktlabs.comnih.gov It acts as an inhibitor of thyroid peroxidase, an enzyme crucial for the production of thyroid hormones. nih.govnih.gov By interfering with iodine utilization, (S)-Goitrin can reduce the synthesis of thyroxine. wikipedia.orgnih.gov

(R)-Goitrin (Epigoitrin): In contrast, this enantiomer is recognized for its antiviral activity. lktlabs.comnih.gov Studies have shown that Epigoitrin is effective against the influenza A H1N1 virus. nih.gov Its mechanism is reported to involve inhibiting the attachment and multiplication of the virus. nih.gov Further research indicates Epigoitrin can enhance antiviral signaling pathways in host cells. nih.gov Additionally, studies in rats have shown that (R)-Goitrin can increase liver and thyroid weight and decrease serum thyroxine levels, though its primary researched activity is antiviral. nih.gov

This stereospecificity highlights the importance of separating and studying the individual enantiomers to understand their distinct biological profiles. The activity of the racemic mixture, (±)-Goitrin, would represent a combination of these different effects.

Natural Occurrence and Biosynthetic Pathways of 5 2 Propenyl 2 Oxazolidinethione

Distribution in Botanical Sources

Goitrin is not uniformly distributed across the plant kingdom but is notably concentrated in specific families and species, where its precursor is biosynthesized.

The Brassicaceae family, which includes many common cruciferous vegetables, is the most well-documented source of goitrin. The compound arises from the enzymatic hydrolysis of its precursor, progoitrin (B1231004). tandfonline.com The concentration of progoitrin, and consequently the potential yield of goitrin, varies significantly among different species and even cultivars within this family. nih.gov

Notable members of the Brassica oleracea group, such as cabbage, Brussels sprouts, collards, and some varieties of kale, are known to contain progoitrin. nih.gov Similarly, species within the Brassica rapa group, which includes turnips and some types of Chinese cabbage, also serve as botanical sources. nih.gov While many plants in this family contain goitrin, certain varieties like commercial broccoli and some kales within B. oleracae have been found to contain relatively low levels. nih.gov

In white mustard (Sinapis alba), the predominant glucosinolate is typically sinalbin. nih.govnih.gov However, analyses have confirmed the presence of progoitrin in the seeds of Sinapis alba, indicating its capacity to produce goitrin. scribd.com

Table 1: Presence of Progoitrin/Goitrin in Selected Brassicaceae Species

| Family | Genus | Species | Common Name(s) | Progoitrin/Goitrin Presence |

| Brassicaceae | Brassica | B. oleracea | Cabbage, Brussels Sprouts, Kale, Collards | Present |

| Brassicaceae | Brassica | B. rapa | Turnip, Chinese Cabbage | Present |

| Brassicaceae | Sinapis | S. alba | White/Yellow Mustard | Present |

Isatis indigotica, a member of the Brassicaceae family, is a plant whose root (Radix Isatidis) is used in traditional Chinese medicine. tandfonline.comnih.gov Chemical analysis of its roots has confirmed the presence of goitrin. tandfonline.com Further phytochemical investigations have isolated and characterized not only goitrin but also its scalemic enantiomers, including epigoitrin, from aqueous extracts of Isatis indigotica roots. nih.govresearchgate.net

Glucosinolate-Myrosinase System and the Formation of (-)-5-(2-Propenyl)-2-oxazolidinethione (B14144386)

The formation of goitrin in plants is a classic example of a defense mechanism known as the glucosinolate-myrosinase system, sometimes referred to as the "mustard oil bomb". mdpi.com In intact plant tissues, glucosinolates (such as progoitrin) are physically segregated from the enzyme myrosinase (a thioglucosidase). ruhr-uni-bochum.de Glucosinolates are typically stored in the vacuole, while myrosinase is located in the cytoplasm of separate myrosin cells. ruhr-uni-bochum.de

When the plant tissue is damaged, for instance by an herbivore chewing or by mechanical crushing during food preparation, the cellular compartmentalization is disrupted. ruhr-uni-bochum.de This allows the glucosinolate to come into contact with myrosinase. The enzyme then hydrolyzes the glucosinolate, cleaving the glucose group to produce an unstable intermediate aglycone. mdpi.com In the case of progoitrin, the resulting unstable isothiocyanate (2-hydroxy-3-butenyl isothiocyanate) spontaneously cyclizes due to the proximity of the hydroxyl group to the isothiocyanate group, forming the stable five-membered ring structure of goitrin. tandfonline.com

Enzymatic Precursors and Conversion Pathways

The biosynthesis of goitrin is a multi-step process that begins with the formation of its direct glucosinolate precursor, which is itself synthesized from other precursor molecules through a series of enzymatic modifications.

The direct precursor to this compound is the glucosinolate known as progoitrin, or (R)-2-hydroxy-3-butenyl glucosinolate. nih.govrsc.org Upon hydrolysis by the myrosinase enzyme, progoitrin is converted into goitrin. tandfonline.com This conversion is a definitive step; the presence of goitrin in a plant is contingent on the plant's ability to synthesize progoitrin. nih.gov

Glucosinolate Oxidase (GSL-OX) is an enzyme that plays a key role in the side-chain modification steps of glucosinolate biosynthesis, leading to the formation of progoitrin. nih.govnih.gov It is not involved in the final conversion of progoitrin to goitrin. The biosynthetic pathway starts with the amino acid methionine, which undergoes chain elongation. nih.gov A key intermediate is a glucosinolate with a methylthiobutyl side chain. The GSL-OX enzyme oxidizes the thioether in this group to produce a methylsulfinyl group, forming glucoraphanin (B191350). nih.gov Subsequent enzymatic steps, catalyzed by glucosinolate alkenylase (GSL-ALK) and glucosinolate hydroxylase (GSL-OH), convert glucoraphanin into gluconapin (B99918) and finally into progoitrin. nih.govnih.gov Therefore, GSL-OX acts upstream in the pathway, contributing to the synthesis of the necessary precursor for progoitrin formation. nih.gov

Role of Glucosinolate Alkenylation (GSL-ALK)

The Glucosinolate Alkenylation (GSL-ALK) gene family, which includes the well-studied AOP2 (Alkenyl Hydroxalkyl Producing 2), encodes for 2-oxoglutarate-dependent dioxygenases. nih.govresearchgate.net These enzymes play a crucial role in the side-chain modification of aliphatic glucosinolates. Specifically, GSL-ALK catalyzes the conversion of methylsulfinylalkyl glucosinolates into alkenyl glucosinolates. researchgate.net

In the biosynthetic pathway relevant to progoitrin formation, GSL-ALK acts on glucoraphanin (4-methylsulfinylbutyl glucosinolate) to produce gluconapin (3-butenyl glucosinolate). nih.govresearchgate.net The functionality of the GSL-ALK enzyme is a key determinant of the glucosinolate profile in a plant. For example, in many broccoli cultivars, the GSL-ALK gene is nonfunctional due to a small deletion, which results in the termination of this pathway step and leads to the accumulation of the beneficial compound glucoraphanin. nih.gov Conversely, many Brassica rapa species possess a functional GSL-ALK gene, allowing for the synthesis of gluconapin, the direct precursor for the next step in progoitrin biosynthesis. nih.gov Studies involving the silencing of GSL-ALK genes in Brassica juncea have demonstrated a significant increase in glucoraphanin content with a corresponding reduction in downstream products like progoitrin. researchgate.net

| Aspect | Description | Reference |

|---|---|---|

| Enzyme Class | 2-oxoglutarate-dependent dioxygenase | nih.govresearchgate.net |

| Substrate | Glucoraphanin (4-methylsulfinylbutyl glucosinolate) | nih.govresearchgate.net |

| Product | Gluconapin (3-butenyl glucosinolate) | nih.govresearchgate.net |

| Genetic Example | A non-functional GSL-ALK gene in broccoli leads to high glucoraphanin levels and prevents gluconapin formation. | nih.gov |

Role of Glucosinolate Hydroxylase (GSL-OH)

Following the formation of gluconapin, the next critical enzymatic step is catalyzed by a glucosinolate hydroxylase (GSL-OH). This enzyme is responsible for the hydroxylation of the alkenyl side chain of gluconapin. The reaction converts gluconapin (3-butenyl glucosinolate) into 2-hydroxy-3-butenyl glucosinolate (progoitrin). nih.govresearchgate.net This hydroxylation step is the final modification of the glucosinolate side chain that produces the direct precursor to goitrin. The presence and activity of GSL-OH are therefore essential for a plant to accumulate progoitrin. nih.gov

| Aspect | Description | Reference |

|---|---|---|

| Enzyme Class | 2-oxo acid-dependent oxygenase | researchgate.net |

| Substrate | Gluconapin (3-butenyl glucosinolate) | nih.govresearchgate.net |

| Product | Progoitrin (2-hydroxy-3-butenyl glucosinolate) | nih.govresearchgate.net |

| Significance | Catalyzes the final step in the biosynthesis of goitrin's direct precursor. | nih.gov |

Non-Enzymatic Reactions in Product Formation

The formation of this compound (goitrin) itself is not an enzymatic process within the plant's metabolic pathways. Instead, it is the result of a subsequent, non-enzymatic reaction that occurs after the plant tissue is damaged or disrupted, for instance, by chewing or cutting. nih.gov

Plant cells store glucosinolates like progoitrin separately from the enzyme myrosinase (a thioglucosidase). nih.gov When the cells are ruptured, myrosinase comes into contact with progoitrin and hydrolyzes the thioglucosidic bond. This action releases glucose and an unstable intermediate aglycone. This aglycone, 2-hydroxy-3-butenyl isothiocyanate, then undergoes a spontaneous intramolecular cyclization. nih.gov This cyclization reaction forms the stable five-membered ring structure of goitrin. nih.gov Therefore, the final step in the generation of goitrin is a chemical rearrangement rather than a direct enzymatic synthesis. nih.gov

Genetic Determinants of Glucosinolate Biosynthesis and this compound Levels in Plants

The quantity and type of glucosinolates, and consequently the potential to produce this compound, are under complex genetic control. usda.gov The levels of progoitrin in a plant are determined by the expression and functionality of numerous genes involved in the entire biosynthetic pathway.

Key genetic determinants include:

Chain Elongation Genes: Genes such as MAM (Methylthioalkylmalate synthase) control the initial elongation of the methionine side chain, which dictates the carbon backbone length of the resulting aliphatic glucosinolate. mdpi.com

Core Structure Synthesis Genes: Genes from the cytochrome P450 families, specifically CYP79 and CYP83, are essential for converting the chain-elongated amino acid into the core glucosinolate structure. nih.gov

Side-Chain Modification Genes: As detailed above, the functionality of GSL-ALK and GSL-OH genes is a primary determinant of whether the pathway proceeds to progoitrin. nih.gov Allelic variation and differences in gene expression at these loci are responsible for much of the variation in progoitrin content among different Brassica species and cultivars. nih.govresearchgate.net

Molecular Mechanisms of Action of 5 2 Propenyl 2 Oxazolidinethione

Interactions with Thyroid Hormone Biosynthesis Pathways

The synthesis of thyroid hormones, triiodothyronine (T3) and thyroxine (T4), is a multi-step process that occurs within the thyroid gland and is regulated by thyroid-stimulating hormone (TSH). youtube.comyoutube.com Goitrin exerts its effects by interfering with several key stages of this pathway.

Inhibition of Thyroid Peroxidase (TPO) Activity

A crucial enzyme in thyroid hormone production is thyroid peroxidase (TPO). youtube.comwikipedia.org TPO is responsible for catalyzing the oxidation of iodide and its incorporation into tyrosine residues on the thyroglobulin protein. wikipedia.orgcusabio.com Goitrin has been shown to inhibit the activity of TPO. nih.gov This inhibition is a key mechanism by which it reduces the production of thyroid hormones. healthline.comnih.gov By blocking TPO, goitrin effectively halts the initial and essential steps of hormone synthesis. wikipedia.orgdrugbank.com

Interference with Iodide Organification

The process of incorporating oxidized iodine into thyroglobulin is known as iodide organification. youtube.comnih.gov This step is critical for the formation of the thyroid hormone precursors, monoiodotyrosine (MIT) and diiodotyrosine (DIT). youtube.comcusabio.com Goitrin's inhibition of TPO directly interferes with iodide organification. nih.govkresserinstitute.com By preventing the proper utilization of iodine within the thyroid gland, goitrin disrupts the synthesis of these essential precursors. kresserinstitute.com

Effects on Tyrosine Iodination Processes

Tyrosine iodination is the specific process of attaching iodine atoms to the tyrosine residues within the thyroglobulin molecule. fiveable.menih.gov This reaction is catalyzed by TPO and is a fundamental step in forming MIT and DIT. fiveable.menih.govdrugbank.com Goitrin's inhibitory effect on TPO consequently impairs the iodination of tyrosine. nih.gov This disruption leads to a reduced formation of the iodinated tyrosine molecules necessary for thyroid hormone synthesis. fiveable.me

Impact on Iodothyronine Synthesis

The final step in the formation of thyroid hormones is the coupling of iodotyrosine molecules to form iodothyronines (T3 and T4). youtube.comnih.gov Specifically, the coupling of one molecule of MIT and one molecule of DIT forms T3, while the coupling of two DIT molecules forms T4. youtube.com This coupling reaction is also catalyzed by TPO. nih.gov Therefore, by inhibiting TPO, goitrin not only prevents the formation of MIT and DIT but also blocks their subsequent coupling into active thyroid hormones. nih.govkresserinstitute.com

Comparative Analysis with Synthetic Thionamide Goitrogens (e.g., Propylthiouracil) in Animal Models

Both goitrin and synthetic thionamides like propylthiouracil (B1679721) (PTU) are classified as goitrogens because they can induce goiter, an enlargement of the thyroid gland, by disrupting thyroid hormone production. healthline.comtaylorandfrancis.com Both compounds share a primary mechanism of action: the inhibition of the thyroid peroxidase (TPO) enzyme. nih.govwikipedia.orgdrugs.com This inhibition disrupts the organification of iodine and the coupling of iodotyrosines to form T3 and T4. drugbank.compixorize.com

However, a key difference in their mechanism lies in their effect on the peripheral conversion of T4 to the more active T3. PTU is known to inhibit the 5'-deiodinase enzyme, which is responsible for this conversion in peripheral tissues. wikipedia.orgdrugs.comnih.gov This dual action of PTU, both centrally in the thyroid and peripherally, makes it a potent antithyroid drug. nih.gov The available scientific literature does not indicate that goitrin shares this peripheral mechanism of inhibiting T4 to T3 conversion.

| Feature | (-)-5-(2-Propenyl)-2-oxazolidinethione (B14144386) (Goitrin) | Propylthiouracil (PTU) |

| Primary Mechanism | Inhibition of Thyroid Peroxidase (TPO) nih.gov | Inhibition of Thyroid Peroxidase (TPO) wikipedia.orgdrugs.com |

| Effect on Iodide Organification | Inhibits nih.govkresserinstitute.com | Inhibits drugbank.compixorize.com |

| Effect on Tyrosine Iodination | Inhibits nih.gov | Inhibits nih.gov |

| Effect on Iodothyronine Coupling | Inhibits nih.govkresserinstitute.com | Inhibits nih.gov |

| Peripheral T4 to T3 Conversion | No reported significant inhibition | Inhibits wikipedia.orgdrugs.comnih.gov |

Modulation of Inflammatory Signaling

While the primary focus of research on this compound has been on its goitrogenic properties, some related compounds derived from Brassica vegetables have been investigated for their effects on inflammation. For instance, sulforaphane (B1684495), another compound found in these vegetables, has been noted for its anti-inflammatory activities, such as alleviating allergic respiratory inflammation. nih.gov However, current scientific literature does not provide significant evidence to suggest that this compound itself has a direct or significant role in modulating inflammatory signaling pathways. Chronic inflammation, in general, can be a factor in worsening thyroid disorders. kresserinstitute.com

Information regarding the molecular mechanisms and antiviral activities of this compound is not available in the public domain.

Following a comprehensive review of publicly accessible scientific literature, no research data was found to substantiate the specific molecular mechanisms of action and antiviral activities of the chemical compound this compound, also known as (R)-Goitrin, as outlined in the requested article structure.

Extensive searches were conducted to find information pertaining to the compound's purported effects on the Caspase-11 non-canonical inflammasome pathway, including the inhibition of the pathway, downregulation of pro-caspase-11 and cleaved caspase-11 expression, and the suppression of cleaved Gasdermin D (GSDMD-N). Furthermore, investigations into potential TLR4-independent mechanisms in immunomodulation by this compound yielded no relevant results.

Similarly, a thorough search for data on the antiviral activities and mechanisms of this compound, specifically its efficacy against Influenza A virus (H1N1) in in vitro models and the enantiomeric specificity in its antiviral potency, did not retrieve any supporting scientific studies.

Therefore, it is not possible to provide an article on "this compound" that adheres to the provided outline, as the foundational scientific evidence for these claims could not be located in the public domain.

Enzyme Induction and Detoxification Mechanisms

This compound plays a notable role in modulating the body's detoxification pathways, primarily through the induction of Phase II enzymes such as Glutathione (B108866) S-Transferase. This activity is crucial in the detoxification of xenobiotics, including mycotoxins like aflatoxin.

Induction of Glutathione S-Transferase (GST) Activity

Research has demonstrated that this compound is an effective inducer of Glutathione S-Transferase (GST) activity. In a study involving rats fed a diet containing goitrin, a significant increase in hepatic GST protein levels and activity against chlorodinitrobenzene was observed. nih.gov High-performance liquid chromatography (HPLC) analysis revealed that goitrin treatment specifically increased the levels of hepatic GST-1b and -7 by 3.5- and 5-fold, respectively, while decreasing the level of GST-3 by 50%. nih.gov In the small intestine, goitrin was found to increase the level of GST-1b by 28% and decrease the level of GST-7 by 34%. nih.gov

The induction of GST is a critical component of the cellular defense against toxic compounds. GSTs are a family of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic substrates, rendering them less toxic and more easily excretable. The induction pattern of specific GST subunits by goitrin suggests a targeted mechanism of action that enhances the detoxification capacity of the liver and small intestine. nih.gov The differential induction of GST subunits by goitrin compared to other isothiocyanates, such as allyl isothiocyanate, highlights the unique biological activity of this cyclic isothiocyanate. nih.gov

Table 1: Effect of Goitrin on Hepatic GST Isozyme Levels in Rats

| GST Isozyme | Fold Change |

|---|---|

| GST-1b | +3.5 |

| GST-7 | +5.0 |

| GST-3 | -0.5 |

Role in Aflatoxin Detoxification Processes

The induction of GST by this compound is directly linked to its ability to enhance the detoxification of aflatoxins. Aflatoxins are highly toxic and carcinogenic mycotoxins produced by certain species of Aspergillus fungi that can contaminate food crops. nih.govfrontiersin.org The detoxification of the highly reactive and genotoxic aflatoxin B1-8,9-oxide is facilitated by its conjugation with glutathione, a reaction catalyzed by GSTs. nih.gov

Studies have shown that goitrin's ability to induce GST activity contributes to increased aflatoxin detoxification. nih.gov This protective mechanism is also observed with other isothiocyanates like sulforaphane and phenethyl isothiocyanate, which have been shown to reduce DNA adduct formation by aflatoxin B1 in human hepatocytes. nih.gov The mechanism involves both the induction of Phase II enzymes like GST and the potential inhibition of Phase I enzymes (cytochrome P450s) that are responsible for activating aflatoxin B1 to its toxic epoxide form. nih.govmdpi.com Furthermore, isothiocyanates have been found to directly inhibit the growth of aflatoxin-producing fungi and reduce aflatoxin production. nih.govresearchgate.net

Effects on Plant-Microbe Symbiotic Interactions and Microbial Proteomes

Beyond its effects on animal enzyme systems, this compound exerts significant influence on the delicate interactions between plants and symbiotic microorganisms, as well as on the broader soil microbial community.

Impairment of Nodulation in Model Legumes (e.g., Lotus japonicus)

The symbiotic relationship between legumes and rhizobia, which leads to the formation of nitrogen-fixing root nodules, is a cornerstone of nutrient cycling in many ecosystems. Research has revealed that goitrin can severely impair this process. In the model legume Lotus japonicus, treatment with goitrin leads to a significant reduction in nodulation, causing nodule dysfunction and failed nodule development. nih.govmdpi.com This disruption of the symbiotic process can have profound implications for the nitrogen nutrition of the host plant. The negative impact of glucosinolate breakdown products on the nodulation of legumes has been a subject of interest, particularly in agricultural systems where brassica crops are used in rotation with legumes. researchgate.net

Alterations in Mesorhizobium loti Proteome under Exposure

The detrimental effect of goitrin on nodulation is accompanied by significant changes at the molecular level within the symbiotic bacteria. A study investigating the proteome of Mesorhizobium loti, the symbiotic partner of Lotus japonicus, revealed that exposure to goitrin alters the abundance of numerous proteins, both in the free-living state and within the nodules. nih.gov

In free-living Mesorhizobium loti, goitrin treatment led to an increased abundance of 18 transporter and membrane proteins, with a particular impact on the solute-binding proteins of ABC transporters. nih.gov This suggests that the bacteria attempt to counteract the toxic effects of goitrin by altering their transport mechanisms. The study also identified changes in proteins involved in signal transduction pathways, which could be a direct response to goitrin or an indirect effect of the oxidative stress induced by the compound. nih.gov The alterations in the nodule proteomes suggest that goitrin-induced changes could have direct consequences for metabolic functions, including the crucial process of nitrogen fixation. nih.gov

Table 2: Functional Classes of Mesorhizobium loti Proteins Affected by Goitrin

| Functional Class | Observed Effect |

|---|---|

| Transporters and Outer Membrane Proteins | Increased abundance of 18 proteins |

| Solute-Binding Proteins of ABC Transporters | Predominantly affected |

| Signal Transduction Proteins | Altered abundance |

Influence on Soil Microbial Community Composition

The release of glucosinolates and their breakdown products, including isothiocyanates like the precursor to goitrin, from the roots of Brassicaceae plants can significantly shape the composition of the surrounding soil microbial community. researchgate.net Different isothiocyanates have been shown to have varied effects on soil fungi and bacteria. frontiersin.org

For instance, studies have shown that allyl isothiocyanate can cause a dramatic decrease in fungal populations, while butyl isothiocyanate has a greater impact on bacterial populations. frontiersin.org The application of isothiocyanates can lead to shifts in the community composition, with some microbial groups being inhibited while others may increase in abundance. For example, amendment with allyl isothiocyanate has been associated with an increase in the proportion of Firmicutes, a phylum containing bacteria known to be antagonistic to plant pathogens. frontiersin.org The continuous release of these compounds from brassica roots is thought to be a key factor in maintaining a soil environment that can be suppressive to certain pathogens but also potentially inhibitory to beneficial microorganisms like rhizobia. mdpi.com The impact of these compounds is often transient, with microbial communities showing recovery over time after the initial exposure. acs.org

Structure Activity Relationship Sar Studies of 5 2 Propenyl 2 Oxazolidinethione

Impact of Stereochemistry on Specific Biological Activities

The spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological function, as interactions with chiral biological macromolecules like enzymes and receptors are often highly specific. For (-)-5-(2-Propenyl)-2-oxazolidinethione (B14144386), the chirality at the C-5 position of the oxazolidinethione ring dictates its orientation within a binding site, significantly influencing its biological effects.

The importance of stereochemistry in the efficacy of therapeutic agents is well-documented, particularly in the field of antiviral research. While specific comparative studies on the antiviral activity of the individual enantiomers of 5-(2-Propenyl)-2-oxazolidinethione are not extensively detailed in available literature, the principle of enantiomeric differentiation is firmly established for other classes of antiviral compounds.

For instance, studies on enantiomeric cyclobutyl nucleoside analogues have demonstrated profound differences in biological activity. nih.gov In one such study, the guanine (B1146940) analogue with the (1R) configuration, which mimics the absolute configuration of natural nucleosides, was found to be highly active against a range of herpesviruses. nih.gov In stark contrast, its corresponding (1S) enantiomer was devoid of any antiherpes activity. nih.gov This dramatic difference is attributed to the stereospecific requirements of the viral enzymes, such as DNA polymerase, which the nucleoside analogue targets. The triphosphate of the active (1R) enantiomer selectively inhibits HSV-1 DNA polymerase, whereas the triphosphate of the inactive (1S) enantiomer is a much less effective inhibitor of the same enzyme. nih.gov This highlights that the precise three-dimensional fit between the small molecule and its protein target is essential for a biological response, a principle that is expected to apply to the potential antiviral actions of this compound.

The antithyroid properties of 5-(2-Propenyl)-2-oxazolidinethione are its most characterized biological effect. The naturally occurring goitrogenic compound is the L-(-)-enantiomer. nih.gov This stereoisomer is formed from its precursor, progoitrin (B1231004), through enzymatic rearrangement. nih.gov The interaction with its primary target, the enzyme thyroid peroxidase (TPO), is expected to be stereoselective. wikipedia.orgyoutube.com TPO is a key enzyme in the synthesis of thyroid hormones, responsible for oxidizing iodide ions and coupling them to tyrosine residues on thyroglobulin. wikipedia.orgmdpi.com

While direct comparisons of the antithyroid potency between the (-) and (+) enantiomers of 5-(2-Propenyl)-2-oxazolidinethione are not readily found in the literature, SAR studies on related oxazolidinone derivatives underscore the critical role of stereochemistry. For example, in a series of 5-substituted 2,4-oxazolidinediones developed as antidiabetic agents, the two enantiomers of a lead compound exhibited a significant divergence in potency. nih.gov The (R)-(+) enantiomer showed potent glucose-lowering activity, whereas the (S)-(-) enantiomer was markedly less effective. nih.gov This difference in activity strongly suggests that the receptor, in this case, peroxisome proliferator-activated receptor gamma (PPARγ), possesses a chiral binding pocket that preferentially accommodates one enantiomer over the other. nih.gov This principle strongly supports the hypothesis that the antithyroid activity of 5-(2-Propenyl)-2-oxazolidinethione is also stereospecific, with the naturally occurring (-) enantiomer possessing the optimal configuration for inhibiting thyroid peroxidase.

Table 1: Example of Enantiomeric Differences in Biological Activity of a 5-Substituted Oxazolidinedione Derivative This table illustrates the principle of stereospecificity in a related compound class, showing the difference in antidiabetic activity between enantiomers of 5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione.

| Enantiomer | Animal Model | Activity Metric (ED₂₅) | Potency |

|---|---|---|---|

| (R)-(+)-64 | KKAʸ mice | 0.561 mg/kg/d | High |

| (S)-(-)-64 | KKAʸ mice | > 1.5 mg/kg/d | Low |

Functional Group Contributions to Bioactivity

The thiourea (B124793) moiety (N-C=S) is a critical pharmacophore responsible for many of the biological activities associated with this compound class. nih.govmdpi.com This functional group is a known feature of compounds that interact with the human bitter taste receptor hTAS2R38. oup.com Functional expression studies have demonstrated that hTAS2R38 recognizes compounds containing the N-C=S group, leading to the perception of bitterness. oup.com This interaction is a direct molecular link between a specific chemical moiety and a physiological response.

In the context of its antithyroid effects, the N-C=S group is fundamental to the inhibition of thyroid peroxidase. researchgate.net Compounds containing this moiety, such as propylthiouracil (B1679721) and methimazole, are well-known antithyroid drugs that function by inhibiting TPO. wikipedia.orgyoutube.com The sulfur atom is crucial for this activity, as demonstrated by SAR studies on related heterocyclic compounds where the replacement of a carbonyl oxygen (C=O) with a thiocarbonyl sulfur (C=S) significantly enhanced biological activity. nih.gov The nitrogen and sulfur atoms can act as key ligating centers, forming interactions within the active site of target enzymes. mdpi.com

This vinyl group is critical for defining the precise fit of the molecule into the binding pocket of its biological targets. Within a receptor or enzyme active site, the vinyl group can engage in van der Waals or hydrophobic interactions with non-polar amino acid residues. Its specific size and conformation are likely optimized for the topology of the binding site in targets like thyroid peroxidase. Studies on other 5-substituted oxazolidinones have shown that both the size and nature of the substituent at this position are key determinants of potency. nih.govnih.gov For instance, elongating an alkyl chain or introducing different functional groups at C-5 can dramatically increase or decrease activity, confirming that this position is intimately involved in molecular recognition. nih.gov

Molecular Docking and Computational Approaches to Elucidate Receptor Binding

Molecular docking and other computational methods are powerful tools for visualizing and predicting the interactions between a small molecule (ligand) and its macromolecular target (receptor). nih.gov These approaches are instrumental in understanding the SAR of this compound at an atomic level. rsc.org The primary goal of molecular docking is to predict the preferred orientation and conformation (the "pose") of the ligand when bound to the receptor and to estimate the strength of the interaction, often expressed as a binding energy score. nih.gov

To study the antithyroid mechanism of this compound, researchers can perform docking simulations with a model of thyroid peroxidase. mdpi.comresearchgate.net Although the crystal structure of human TPO is not fully resolved, homology models can be constructed based on the structures of related peroxidases. mdpi.comnih.gov The process involves:

Preparation of Receptor and Ligand: A three-dimensional model of the TPO active site is prepared. The structure of this compound is generated and its energy is minimized to obtain a stable conformation.

Docking Simulation: A docking algorithm systematically samples a large number of possible orientations of the ligand within the receptor's active site. nih.gov Each pose is evaluated using a scoring function that calculates the predicted binding affinity, with lower binding energy values indicating a more stable interaction. nih.gov

Analysis of Binding Modes: The top-ranked poses are analyzed to identify key molecular interactions. For this compound, docking could reveal specific hydrogen bonds involving the N-H group, interactions between the sulfur atom of the N-C=S moiety and the heme group in the TPO active site, and hydrophobic interactions involving the C-5 vinyl group with non-polar residues. researchgate.net

These computational analyses can rationalize the observed SAR data. For example, docking simulations could demonstrate why the (-) enantiomer fits more favorably into the chiral TPO active site than the (+) enantiomer. Furthermore, by comparing the docking scores and interactions of analogues with modified C-5 substituents, these models can predict which functional groups are likely to enhance or diminish binding affinity, thereby guiding the design of more potent molecules. rsc.org

Analytical Methodologies for Research on 5 2 Propenyl 2 Oxazolidinethione

Chromatographic Techniques for Isolation, Identification, and Quantification

Chromatography is a cornerstone of analytical chemistry, and various chromatographic techniques are employed in the study of (-)-5-(2-Propenyl)-2-oxazolidinethione (B14144386). These methods separate the compound from other components in a mixture based on its differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound. nih.gov Reversed-phase HPLC (RP-HPLC), utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach. nih.gov The separation is based on the compound's hydrophobicity. A diode array detector (DAD) can be employed for detection and quantification by monitoring the absorbance at a specific wavelength. nih.gov The development of an HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a good resolution and peak shape. nih.gov For chiral compounds like this compound, HPLC can be adapted for enantiomeric separation by using a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.gov

Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement over HPLC that utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and lower solvent consumption. nih.gov When coupled with a Photodiode Array (PDA) detector, UPLC-PDA provides comprehensive spectral data for each peak, aiding in compound identification and purity assessment. nih.govunich.it This technique is particularly valuable for analyzing complex mixtures containing this compound, as it can resolve closely eluting compounds and provide UV-Vis spectra for confirmation. nih.gov The optimization of a UPLC-PDA method involves careful selection of the column, mobile phase gradient, and PDA settings to maximize sensitivity and resolution. nih.gov

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high efficiency and reduced solvent usage compared to traditional liquid chromatography. selvita.com SFC often utilizes supercritical carbon dioxide as the primary mobile phase, which is a non-toxic and environmentally friendly solvent. selvita.com For the chiral separation of this compound, a chiral stationary phase is employed. mdpi.com Coupling SFC with Mass Spectrometry (MS) provides a highly sensitive and selective detection method, allowing for both the separation of enantiomers and their unambiguous identification based on their mass-to-charge ratio. mdpi.com The development of an SFC-MS method for chiral separation involves optimizing parameters such as the choice of chiral column, the composition of the supercritical fluid mobile phase, the backpressure, and the MS conditions. mdpi.com

Normal Phase Liquid Chromatography (NPLC) and Reversed Phase High-Performance Liquid Chromatography (RP-HPLC) for Enantiomeric Resolution

Both Normal Phase Liquid Chromatography (NPLC) and Reversed Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed for the enantiomeric resolution of chiral compounds like this compound. nih.govresearchgate.net In NPLC, a polar stationary phase is used with a nonpolar mobile phase. nih.gov Chiral separation in NPLC is often achieved by using a chiral stationary phase. nih.gov

RP-HPLC, as mentioned earlier, uses a nonpolar stationary phase. nih.gov For enantiomeric resolution in RP-HPLC, a chiral stationary phase is typically employed. nih.gov The choice between NPLC and RP-HPLC for enantiomeric resolution depends on the specific properties of the compound and the available chiral stationary phases. The development of these methods requires careful selection of the chiral column and optimization of the mobile phase to achieve baseline separation of the enantiomers. mdpi.com

| Technique | Stationary Phase Example | Mobile Phase Example | Detection | Application |

| HPLC | C18 | Acetonitrile/Water | UV/DAD | Quantification, Purity |

| UPLC-PDA | Sub-2 µm C18 | Acetonitrile/Water Gradient | PDA | High-resolution separation, Identification |

| SFC-MS | Chiral (e.g., Amylose-based) | Supercritical CO2/Co-solvent | MS | Chiral Separation, Quantification |

| NPLC | Chiral (e.g., Cellulose-based) | Hexane/Isopropanol | UV/CD | Enantiomeric Resolution |

| RP-HPLC | Chiral (e.g., Crown ether-based) | Perchloric acid buffer | UV | Enantiomeric Purity |

Mass Spectrometry for Structural Confirmation and Quantitative Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and quantitative analysis of this compound. researchgate.net It provides information about the molecular weight and fragmentation pattern of the compound, which can be used for its unambiguous identification. nih.gov When coupled with a chromatographic technique like HPLC or UPLC, it becomes a highly powerful analytical method (LC-MS). nih.gov

For structural confirmation, techniques like tandem mass spectrometry (MS/MS) are employed. researchgate.net In MS/MS, the molecular ion of the compound is isolated and then fragmented to produce a characteristic fragmentation pattern, which serves as a molecular fingerprint. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the compound. nih.gov

For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes are often used in conjunction with a triple quadrupole mass spectrometer. These techniques offer high sensitivity and selectivity, making them suitable for quantifying low levels of the compound in complex matrices.

| MS Technique | Information Provided | Application |

| ESI-MS | Molecular Weight | Initial identification |

| MS/MS | Fragmentation Pattern | Structural Confirmation |

| HRMS | Accurate Mass, Elemental Composition | Unambiguous Identification |

| LC-MS (SRM/MRM) | Quantitative Data | Trace-level quantification |

Validation Parameters of Analytical Methods in Academic Research

The validation of analytical methods is crucial to ensure that they are reliable, accurate, and reproducible. ijprajournal.com In academic research, the extent of validation may vary depending on the application, but several key parameters are typically assessed. gavinpublishers.comijprajournal.com

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. gavinpublishers.com

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a specific range. nih.gov

Accuracy: The closeness of the measured value to the true value. It is often assessed by recovery studies. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov

The validation of these parameters provides confidence in the data generated by the analytical method and ensures its suitability for the intended research purpose.

| Validation Parameter | Description | Typical Acceptance Criteria in Research |

| Specificity | Ability to assess the analyte unequivocally. | Peak purity, resolution from other peaks > 1.5 |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) > 0.99 |

| Accuracy | Closeness to the true value. | Recovery within 80-120% |

| Precision | Repeatability of measurements. | Relative Standard Deviation (RSD) < 15% |

| LOD | Lowest detectable concentration. | Signal-to-noise ratio of 3:1 |

| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio of 10:1 |

| Robustness | Insensitivity to small method variations. | Consistent results with varied parameters |

Linearity and Calibration Curve Development

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In the analysis of goitrin, linearity has been established over specific concentration ranges. For instance, a quantitative HPLC method demonstrated linearity for goitrin in the range of 0.0077–3.0965 μmol/mL. taylorandfrancis.com Another validated HPLC analysis for goitrin in broccoli powder established a linear standard curve in the range of 1 µg/mL to 400 µg/mL. uantwerpen.be

The development of a reliable calibration curve is fundamental for the accurate quantification of this compound. This involves preparing a series of standards of known concentrations and measuring their instrumental response. The resulting data are then plotted to create a calibration curve, from which the concentration of the analyte in unknown samples can be determined.

| Linear Range | Analytical Method | Source |

|---|---|---|

| 0.0077–3.0965 μmol/mL | HPLC | taylorandfrancis.com |

| 1 µg/mL – 400 µg/mL | HPLC | uantwerpen.be |

Precision (Intraday and Interday Reproducibility)

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Intraday precision assesses the reproducibility of the results within the same day, while interday precision evaluates the reproducibility on different days.

For the analysis of goitrin in spiked broccoli powder, the precision of the method was evaluated over three days and at three different concentration levels. The intraday precision was found to have an RSD of 3.5%, while the interday precision had an RSD of 4.3%. uantwerpen.be These low RSD values indicate a high degree of precision for the analytical method.

| Precision Type | Relative Standard Deviation (RSD) | Source |

|---|---|---|

| Intraday | 3.5% | uantwerpen.be |

| Interday | 4.3% | uantwerpen.be |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. While the development of analytical methods for this compound would have involved the determination of these parameters, specific numerical values for LOD and LOQ were not detailed in the reviewed literature. The determination of these limits is a critical step in method validation, ensuring that the analytical procedure is sensitive enough for the intended application.

Recovery Studies

Recovery studies are performed to assess the accuracy of an analytical method. This is achieved by adding a known amount of the analyte to a blank matrix and then analyzing the spiked sample. The percentage of the analyte that is recovered is then calculated. High recovery rates indicate that the method is accurate and that there is minimal loss of the analyte during sample preparation and analysis.

In the analysis of goitrin, recovery studies have demonstrated the high accuracy of the developed methods. One study reported a recovery of 100.6% for goitrin. taylorandfrancis.comresearchgate.net Another investigation determined the recovery of their method to be 99.1%. uantwerpen.be

| Recovery Rate | Source |

|---|---|

| 100.6% | taylorandfrancis.comresearchgate.net |

| 99.1% | uantwerpen.be |

Applications in Diverse Biological Matrices and Plant Extracts

Validated analytical methods for this compound have been applied to a variety of samples, demonstrating their utility in different research contexts. This compound is a naturally occurring goitrogen found in cruciferous vegetables.

The analysis of goitrin has been performed in various plant extracts, most notably from the Brassicaceae family. For example, quantitative methods have been successfully used to determine the goitrin content in broccoli powder. uantwerpen.be It has also been identified and analyzed in rapeseed meal. npra.gov.my

In addition to plant materials, analytical methods have been developed for the determination of goitrin in biological matrices. These methods are essential for pharmacokinetic studies and for understanding the potential impact of dietary goitrin on human and animal health. For instance, methods for measuring goitrin and other glucosinolate hydrolysis products in human plasma have been developed. researchgate.net Furthermore, the determination of goitrogenic metabolites, including goitrin, has been carried out in the serum of male Wistar rats fed with different glucosinolates. eurl-pops.eutbzmed.ac.ir

Advanced Research Directions and Emerging Areas for 5 2 Propenyl 2 Oxazolidinethione

Elucidation of Additional Molecular and Cellular Targets

The primary known molecular target of (-)-5-(2-Propenyl)-2-oxazolidinethione (B14144386) is thyroid peroxidase, the enzyme crucial for the iodination of tyrosine residues in thyroglobulin. However, the chemical structure of this oxazolidinethione, featuring a heterocyclic thiazolidine-like ring, suggests the potential for interactions with a wider array of biological molecules. Thiazolidine and its derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects, by interacting with various enzymes and receptors. nih.govnih.gov

Future research is focused on identifying novel protein targets. A key approach involves screening the compound against panels of enzymes and receptors to uncover unforeseen interactions. Given the reactivity of related sulfur-containing compounds, potential targets could include proteins with reactive cysteine residues in their active or allosteric sites. The investigation into these off-target effects is crucial for a complete understanding of the compound's cellular impact. Identifying these interactions could reveal new biological pathways modulated by this natural product and open avenues for therapeutic exploration.

Comprehensive Proteomic and Metabolomic Profiling of its Biological Effects

To build a comprehensive picture of the cellular response to this compound, advanced "omics" technologies are being explored. Proteomics and metabolomics offer unbiased, system-wide views of changes in protein expression and metabolite concentrations, respectively, following cellular exposure to the compound.

Proteomic analysis can reveal changes in the abundance of thousands of proteins, providing insights into affected cellular pathways. nih.gov For example, differential proteomic methods can measure the effects of kinase inhibitors on protein phosphorylation in vivo, a technique that could be adapted to study the signaling cascades affected by this compound. nih.gov By comparing the proteomes of treated and untreated cells, researchers can identify upregulated or downregulated proteins, which may represent direct targets, downstream effectors, or compensatory responses. mdpi.com

Metabolomic profiling complements proteomics by analyzing the small-molecule metabolites within a biological system. researchgate.net This technique can identify disruptions in metabolic pathways, such as energy metabolism, lipid metabolism, or amino acid synthesis. nih.govnih.gov For instance, metabolomics has been used to identify systemic metabolic disruptions following exposure to environmental toxins and to understand the role of specific metabolic pathways in disease progression. researchgate.netnih.gov Applying this approach could reveal how this compound alters cellular metabolism beyond its known effects on thyroid hormone synthesis.

The integration of these datasets can provide a detailed molecular signature of the compound's activity, highlighting novel mechanisms and generating new hypotheses for further investigation.

Table 1: Potential "Omics" Approaches for this compound Research

| Technology | Objective | Potential Findings |

|---|---|---|

| Proteomics | Identify global changes in protein expression and post-translational modifications after treatment. | Discovery of novel protein targets, identification of affected signaling pathways, understanding of compensatory cellular mechanisms. nih.gov |

| Metabolomics | Quantify changes in endogenous small-molecule metabolites. | Elucidation of disrupted metabolic pathways, identification of biomarkers of exposure and effect. researchgate.netnih.gov |

| Transcriptomics | Measure changes in gene expression levels. | Identification of genes and genetic pathways regulated by the compound. |

Genetic Engineering Strategies for Tailoring Glucosinolate Profiles in Crops

The biosynthesis of progoitrin (B1231004), the precursor to this compound, is part of the broader glucosinolate pathway in Brassica crops like rapeseed and cabbage. nih.gov Advances in plant biotechnology and genetic engineering offer powerful tools to modify the glucosinolate content in these plants. nih.govnih.gov The goal is often to either reduce anti-nutritional compounds like progoitrin in animal feed or to enhance beneficial glucosinolates for human health or agricultural applications. frontiersin.org

Key strategies include:

Gene Editing (CRISPR/Cas9): This technology allows for precise modification of the genes involved in the glucosinolate biosynthetic pathway. nih.govnih.gov Researchers can target and knock out genes responsible for the production of progoitrin or, conversely, enhance the expression of genes leading to other desired glucosinolates.

Metabolic Engineering: This involves the introduction of new genes or the modulation of existing ones to redirect metabolic flux within the plant. researchgate.net By understanding the enzymatic steps leading to progoitrin, scientists can upregulate or downregulate specific enzymes to control its final concentration. nih.govnih.gov

Selective Breeding: Traditional breeding methods, aided by molecular markers, can be used to select for plant varieties with naturally low or high levels of specific glucosinolates. frontiersin.org

Engineering the glucosinolate profile of crops has significant implications for improving the nutritional value of food and feed, as well as for developing plants with enhanced defense properties. nih.govresearchgate.net

Table 2: Key Genes in Aliphatic Glucosinolate Biosynthesis Relevant to Progoitrin

| Gene Family | Function | Role in Pathway |

|---|---|---|

| BCAT | Branched-chain amino acid aminotransferase | Initial deamination of methionine. nih.gov |

| MAM (GSL-ELONG) | Methylthioalkylmalate synthase | Side chain elongation of methionine, determining the carbon chain length. nih.govfrontiersin.org |

| CYP79/CYP83 | Cytochrome P450 monooxygenases | Formation of the core glucosinolate structure. frontiersin.org |

| GSL-OH | 2-oxoglutarate-dependent dioxygenase | Hydroxylation of the side chain, a key step in forming progoitrin. nih.gov |

| SOT | Sulfotransferases | Sulfation of the desulfo-glucosinolate. |

Ecological Implications and Sustainable Agricultural Applications

Glucosinolates and their hydrolysis products, including isothiocyanates and oxazolidinethiones, form a critical part of the plant's defense system, often referred to as the "mustard oil bomb". nih.gov These compounds exhibit a broad range of biological activities against herbivores, nematodes, fungi, and bacteria. nih.govfrontiersin.org The presence of this compound or its precursor in plant tissues can deter feeding by generalist insects.

This natural defense mechanism has significant potential for sustainable agriculture:

Biofumigation: Crops with high glucosinolate content can be grown as cover crops and then incorporated into the soil. Upon tissue damage, myrosinase hydrolyzes the glucosinolates, releasing volatile compounds that can act as natural pesticides to control soil-borne pathogens and pests. researchgate.net

Natural Pesticides: Extracts rich in glucosinolates or their breakdown products are being investigated as alternatives to synthetic pesticides. frontiersin.orgresearchgate.net

Companion Planting: Intercropping with high-glucosinolate plants may help protect more susceptible crops from pests.

Understanding the ecological role of specific compounds like this compound is essential for harnessing these benefits. Research is ongoing to identify which pests and pathogens are most susceptible to it and to breed crops with optimized glucosinolate profiles for targeted agricultural applications.

Integration of Advanced Spectroscopic and Structural Biology Techniques for Interaction Analysis

Defining the precise molecular interactions between this compound and its biological targets is fundamental to understanding its mechanism of action. Advanced biophysical techniques are critical for this endeavor.

Spectroscopic Methods: Techniques such as fluorescence spectroscopy, circular dichroism (CD), and Fourier-transform infrared (FT-IR) spectroscopy can be used to study the binding of the compound to a target protein. nih.govsemanticscholar.org These methods can determine binding affinity, stoichiometry, and whether the compound induces conformational changes in the protein's secondary or tertiary structure. nih.gov

Structural Biology: X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution, three-dimensional structures of the compound bound to its protein target. This structural information is invaluable as it reveals the specific amino acid residues involved in the interaction, providing a detailed map of the binding site. nih.gov Such insights are crucial for understanding the basis of the compound's activity and for designing more potent or selective derivatives.

Computational Modeling: Molecular docking and molecular dynamics simulations can predict how the compound fits into a protein's binding pocket and analyze the stability of the interaction over time. semanticscholar.org These computational approaches complement experimental data and can guide further research. nih.gov

By integrating these techniques, researchers can build a detailed, atomic-level picture of how this compound interacts with its targets, paving the way for a more profound understanding of its biological function.

常见问题

Q. What are the recommended methods for synthesizing (-)-5-(2-Propenyl)-2-oxazolidinethione in laboratory settings?

A practical approach involves adapting protocols from structurally related oxazolidinethiones. For example, cyclization reactions using potassium carbonate (K₂CO₃) as a base in acetonitrile under reflux conditions (6 hours) have been effective for similar compounds. Post-reaction purification via recrystallization (e.g., methanol) ensures high purity . Additionally, tosylation reactions in bipyridine derivative syntheses may inform protective group strategies to preserve stereochemical integrity during synthesis .

Q. How can researchers ensure the enantiomeric purity of this compound during storage and handling?

Enantiomeric purity is sensitive to racemization, particularly under thermal or acidic/basic conditions. Storage at 2–8°C in inert solvents (e.g., anhydrous acetonitrile) minimizes degradation. Avoid prolonged exposure to light or oxygen, and confirm purity via chiral HPLC with cellulose-based columns, which can resolve enantiomers effectively .

Q. What analytical techniques are suitable for quantifying this compound in plant metabolite studies?

High-performance liquid chromatography (HPLC) with UV detection (λ = 220–280 nm) is optimal, as validated for analogous oxazolidinethiones. Gas chromatography (GC) may also be employed if derivatization (e.g., silylation) enhances volatility. For structural confirmation, tandem mass spectrometry (LC-MS/MS) coupled with databases like METLIN provides accurate metabolite identification .

Advanced Research Questions

Q. How does this compound accumulation correlate with nitrogen stress responses in plants, and what experimental designs can elucidate its metabolic role?

In maize genotypes, this compound accumulates 14.7-fold under low nitrogen (0.05 mM N) in stress-sensitive (LNS) roots, suggesting a role in nitrogen stress adaptation . To study this:

- Experimental Design : Compare LNS and low-N-tolerant (LNT) genotypes under controlled N regimes (sufficient-N, low-N, restoration).

- Metabolite Profiling : Use LC-MS/MS to quantify temporal changes in roots/leaves.

- Functional Validation : Apply isotopic labeling (¹⁵N) to trace incorporation into downstream metabolites.

Q. What strategies mitigate enantiomerization of this compound in biological assays, and how does this affect bioactivity assessments?

Racemization during assays can obscure structure-activity relationships. Mitigation strategies include:

- Low-Temperature Assays : Conduct experiments at 4°C to slow kinetic resolution.

- Chiral Stationary Phases : Use enantioselective columns (e.g., Chiralpak IG) for post-assay analysis.

- Prochiral Modifications : Introduce stabilizing groups (e.g., methyl) at stereogenic centers to reduce racemization rates .

Q. How can contradictory data on the biological activity of this compound be reconciled through systematic experimental approaches?

Contradictions may arise from purity variability or assay conditions. Systematic approaches include:

- Purity Verification : Mandate chiral HPLC and NMR (>98% purity) for all studies.

- Standardized Protocols : Adopt uniform assay parameters (pH, temperature, solvent).

- Dose-Response Curves : Compare EC₅₀ values across multiple cell lines or model organisms.

- Meta-Analysis : Aggregate data from independent studies to identify consensus mechanisms .

Methodological Considerations

- Stereochemical Integrity : Monitor optical rotation ([α]D) periodically during storage to detect racemization .

- Data Reproducibility : Include internal standards (e.g., deuterated analogs) in metabolite profiling to normalize batch variations .

- Ethical Compliance : For studies involving biological samples, follow institutional review protocols for participant selection and data handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。